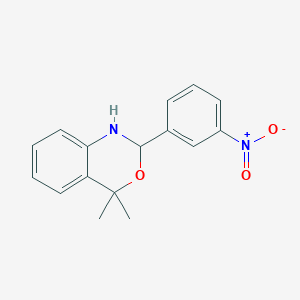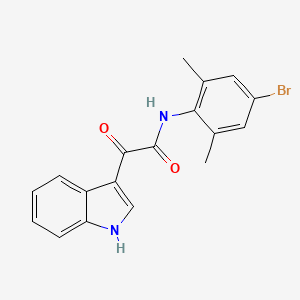
4,4-dimethyl-2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 3-nitroaniline with formaldehyde and a suitable phenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
化学反应分析
Types of Reactions
4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, acidic medium
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Reduction: 4,4-DIMETHYL-2-(3-AMINOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Oxidation: 4,4-DIMETHYL-2-(3-NITROSOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Substitution: Various substituted benzoxazines depending on the electrophile used
科学研究应用
4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
作用机制
The mechanism of action of 4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
- 4,4-DIMETHYL-2-(3-AMINOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- 4,4-DIMETHYL-2-(3-NITROSOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- 4,4-DIMETHYL-2-(3-HYDROXYPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Uniqueness
4,4-DIMETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to the presence of both nitro and methyl groups, which impart distinct chemical reactivity and biological activity. The nitro group enhances its potential as a bioactive compound, while the methyl groups contribute to its stability and solubility.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-(3-nitrophenyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C16H16N2O3/c1-16(2)13-8-3-4-9-14(13)17-15(21-16)11-6-5-7-12(10-11)18(19)20/h3-10,15,17H,1-2H3 |
InChI 键 |
JRTALLWKVCDUAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2NC(O1)C3=CC(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![Propionic acid, 3-[(benzo[1,3]dioxol-5-ylmethyl)amino]-3-(2-chlorophenyl)-, ethyl ester](/img/structure/B15005582.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15005607.png)
![2-(quinolin-7-yl)-3-[3-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15005616.png)
![methyl 4-(4-chlorophenyl)-9-methyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15005617.png)

![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)
![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
